2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one
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Overview
Description
2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazolinone precursor.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinone derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the quinazolinone core .
Scientific Research Applications
2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloromethyl)benzoyloxy)benzoic acid: This compound shares the chloromethyl group but differs in its overall structure and applications.
2,5-Di(het)arylpyridines: These compounds have a similar heterocyclic core but differ in their substitution patterns and photophysical properties.
Uniqueness
2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of chloromethyl and methoxy groups makes it a versatile compound for various applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C11H11ClN2O3 |
---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
2-(chloromethyl)-6,7-dimethoxy-6H-quinazolin-4-one |
InChI |
InChI=1S/C11H11ClN2O3/c1-16-8-3-6-7(4-9(8)17-2)13-10(5-12)14-11(6)15/h3-4,8H,5H2,1-2H3 |
InChI Key |
GTRLYWRFPHILAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=C2C(=NC(=NC2=O)CCl)C=C1OC |
Origin of Product |
United States |
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